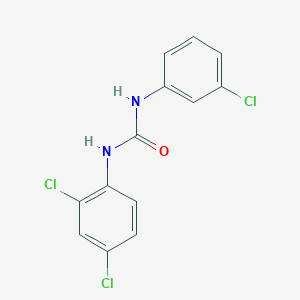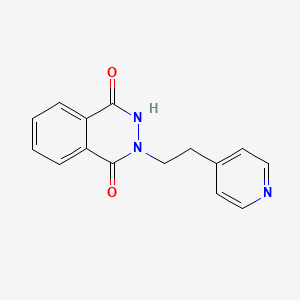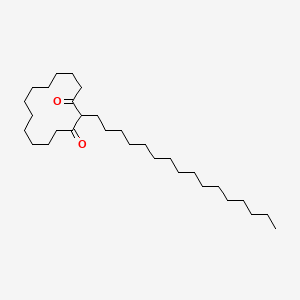
2-Hexadecylcyclotetradecane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hexadecylcyclotetradecane-1,3-dione is an organic compound with the molecular formula C30H56O2 This compound is characterized by a cyclotetradecane ring substituted with a hexadecyl group and two keto groups at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hexadecylcyclotetradecane-1,3-dione typically involves the alkylation of cyclotetradecane-1,3-dione with a hexadecyl halide under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) with a strong base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and reagent concentration, can significantly improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Hexadecylcyclotetradecane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming diols.
Substitution: The hexadecyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a strong base are used for substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, diols, and substituted cyclotetradecanediones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Hexadecylcyclotetradecane-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and surfactants.
Mechanism of Action
The mechanism of action of 2-Hexadecylcyclotetradecane-1,3-dione involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or interact with cellular membranes, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but studies suggest that it may modulate signaling pathways involved in inflammation and microbial growth .
Comparison with Similar Compounds
Similar Compounds
Cyclohexane-1,3-dione: A simpler analog with similar reactivity but lacking the long hexadecyl chain.
Cyclopentane-1,3-dione: Another analog with a smaller ring size and different chemical properties.
Cycloheptane-1,3-dione: Similar to cyclohexane-1,3-dione but with a larger ring size.
Uniqueness
2-Hexadecylcyclotetradecane-1,3-dione is unique due to its long hexadecyl chain, which imparts distinct physical and chemical properties. This long alkyl chain enhances its hydrophobicity and potential interactions with lipid membranes, making it particularly interesting for applications in biology and medicine .
Properties
CAS No. |
17874-88-3 |
|---|---|
Molecular Formula |
C30H56O2 |
Molecular Weight |
448.8 g/mol |
IUPAC Name |
2-hexadecylcyclotetradecane-1,3-dione |
InChI |
InChI=1S/C30H56O2/c1-2-3-4-5-6-7-8-9-10-11-13-16-19-22-25-28-29(31)26-23-20-17-14-12-15-18-21-24-27-30(28)32/h28H,2-27H2,1H3 |
InChI Key |
AGHBODRJGSWKSS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCC1C(=O)CCCCCCCCCCCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



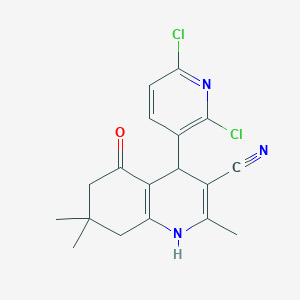
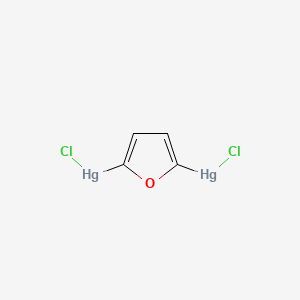
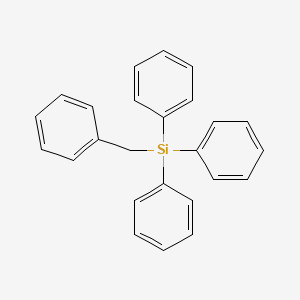
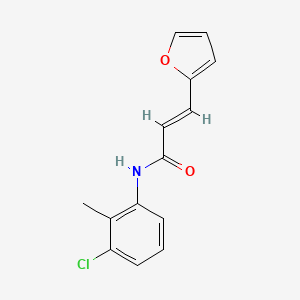
![2-(5-Bromothiophen-2-yl)-1-methyl-N-((5-nitrofuran-2-yl)methylene)-1H-benzo[d]imidazol-5-amine](/img/structure/B11956248.png)
![1-Benzyl 2,5-dioxopyrrolidin-1-yl 3-{[(benzyloxy)carbonyl]amino}butanedioate](/img/structure/B11956252.png)
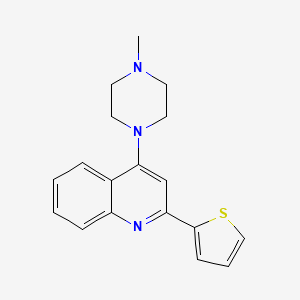
![[(4-Methoxyphenyl)amino][(propan-2-ylideneamino)oxy]methanone](/img/structure/B11956256.png)


